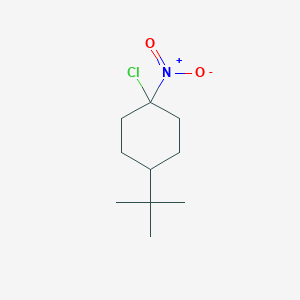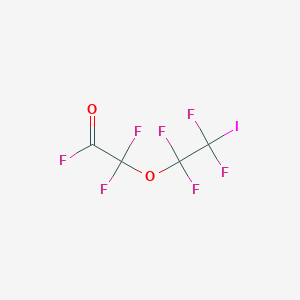
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is a fluorinated organic compound with the molecular formula C4F7IO2. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group, making it a highly reactive and versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride typically involves the reaction of 1,1,2,2-tetrafluoro-2-iodoethanol with difluoroacetyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products, often using strong oxidizing agents.
Reduction Reactions: Reduction of the compound can lead to the formation of less oxidized products, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives where the iodine atom is replaced by another functional group.
Oxidation Reactions: Products include higher oxidation state compounds, such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives, such as alcohols or alkanes.
Applications De Recherche Scientifique
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride involves its high reactivity due to the presence of multiple electronegative fluorine atoms and the iodine atom. These features make the compound highly electrophilic, allowing it to readily participate in nucleophilic substitution reactions. The acetyl fluoride group also contributes to its reactivity, enabling the compound to act as an acylating agent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of an acetyl fluoride group.
1,1,2,2-Tetrafluoroethane: Lacks the iodine and acetyl fluoride groups, making it less reactive.
Methyl difluoro(1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy)acetate: Contains additional fluorinated ether groups, leading to different reactivity and applications.
Uniqueness
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is unique due to its combination of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group. This unique structure imparts high reactivity and versatility, making it valuable in various chemical, biological, and industrial applications.
Propriétés
Numéro CAS |
80016-48-4 |
|---|---|
Formule moléculaire |
C4F7IO2 |
Poids moléculaire |
339.93 g/mol |
Nom IUPAC |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride |
InChI |
InChI=1S/C4F7IO2/c5-1(13)2(6,7)14-4(10,11)3(8,9)12 |
Clé InChI |
YLASZHQZRJGXDS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


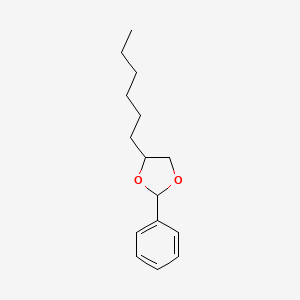
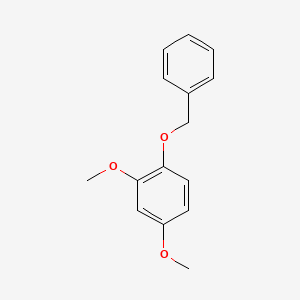

![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
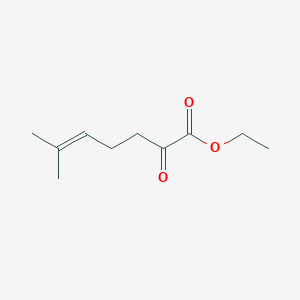
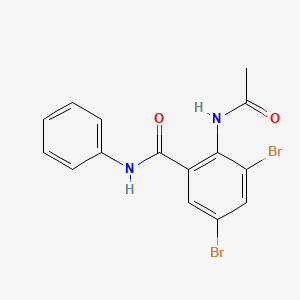



![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

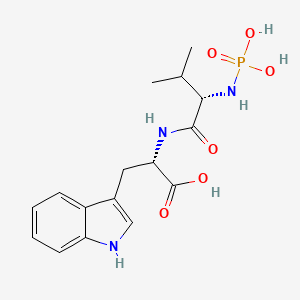
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
